![molecular formula C10H9Br2NO2 B3058151 N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS No. 88092-70-0](/img/structure/B3058151.png)
N-(2-Acetyl-4,6-dibromophenyl)acetamide
Overview
Description
“N-(2-Acetyl-4,6-dibromophenyl)acetamide” is an organic compound consisting of an amide linked to a phenylacetamide group that contains two bromine atoms. It has a molecular weight of 334.99 .
Molecular Structure Analysis
The linear formula of “N-(2-Acetyl-4,6-dibromophenyl)acetamide” is C10H9Br2NO2 . The InChI code is 1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15) .Physical And Chemical Properties Analysis
“N-(2-Acetyl-4,6-dibromophenyl)acetamide” is a white to yellow solid at room temperature .Scientific Research Applications
Synthesis and Applications in Drug Development :
- N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was explored using different acyl donors, offering insights into the synthesis processes relevant to compounds like N-(2-Acetyl-4,6-dibromophenyl)acetamide (Magadum & Yadav, 2018).
- The regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which includes compounds similar to N-(2-Acetyl-4,6-dibromophenyl)acetamide, was studied for the synthesis of complex acetamide structures (Qiu, Li, Ma, & Zhou, 2017).
Chemical Structure and Properties :
- Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound structurally related to N-(2-Acetyl-4,6-dibromophenyl)acetamide, was conducted to understand its synthesis and structural properties (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Electrochemical and Analytical Studies :
- An electrochemical study was conducted on paracetamol, a well-known acetaminophen derivative, which can be related to the electroactive properties of N-(2-Acetyl-4,6-dibromophenyl)acetamide. This research focused on the voltammetric mechanisms and analytical detection of acetaminophen (Fanjul-Bolado, Lamas-Ardisana, Hernández-Santos, & Costa-García, 2009).
Pharmacological Potential and Biological Activities :
- Studies on N-acetyldopamine derivatives, which have structural similarities with N-(2-Acetyl-4,6-dibromophenyl)acetamide, investigated their potential in traditional medicine and their biological activities (Yang, Li, Wang, Zhang, Zhu, Zhao, Wang, & Wang, 2015).
Molecular Dynamics and Computational Studies :
- Molecular dynamics simulations were performed on N-acetyl-p-aminophenol (a related compound) embedded in high-density lipoprotein, which could provide insights into the behavior of similar compounds like N-(2-Acetyl-4,6-dibromophenyl)acetamide in biological systems (Gburski & Raczyńska, 2016).
Safety And Hazards
properties
IUPAC Name |
N-(2-acetyl-4,6-dibromophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2/c1-5(14)8-3-7(11)4-9(12)10(8)13-6(2)15/h3-4H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYXVUUOGKKAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)Br)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519997 | |
Record name | N-(2-Acetyl-4,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Acetyl-4,6-dibromophenyl)acetamide | |
CAS RN |
88092-70-0 | |
Record name | N-(2-Acetyl-4,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70519997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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